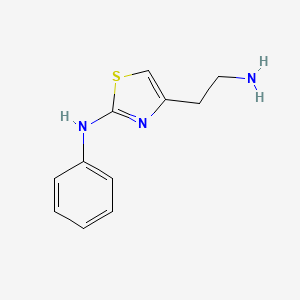
2-Anilino-4-(2-aminoethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-4-(2-aminoethyl)thiazole is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 . Its IUPAC name is N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]-N-phenylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) . This code provides a specific description of the molecule’s structure. Further structural analysis would require more detailed data or computational modeling.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.31 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibition and Anticancer Activity :
- 2-Anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. These compounds exhibit very low nanomolar inhibitory constants against CDK2, suggesting potential applications in cancer treatment (Wang et al., 2004).
- Another study focused on ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidines, revealing that many of these analogues inhibit CDKs effectively, with the most potent compound showing an IC50 of 0.7 nM against CDK2 (Mcintyre et al., 2010).
Enzymatic Inhibition and Biological Activity :
- 2-Amino thiazole derivatives have been examined for their impact on the activities of various enzymes, including carbonic anhydrase and acetylcholinesterase. Certain 2-amino-4-substituted thiazole compounds demonstrated significant inhibition of these enzymes (Korkmaz, 2022).
Corrosion Inhibition :
- The corrosion inhibitory properties of 2-amino-4-methyl-thiazole (a related compound) were studied, highlighting its effectiveness in protecting mild steel in acidic environments. This suggests potential applications in material science and engineering (Yüce et al., 2014).
Protein Sequencing Analysis :
- The use of 2-anilino-5-thiazolinone derivatives in mass spectrometry for protein sequencing demonstrates the compound's utility in biochemical analyses. This application is pivotal in understanding protein structures and functions (Fairwell & Lovins, 1971).
Valosin-Containing Protein Inhibition :
- A study discovered that 2-anilino-4-aryl-1,3-thiazoles are potent inhibitors of the valosin-containing protein (VCP), which plays a role in protein degradation and signaling pathways. This opens avenues for developing cancer therapeutics (Bursavich et al., 2010).
Molecular Structure Analysis :
- The synthesis and molecular structure analysis of 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole provide insight into the compound's chemical properties, which are critical for developing new materials and drugs (Liu et al., 2008).
Microtubule Targeting in Cancer Therapy :
- The synthesis of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles targets microtubule assembly, an essential process in cell division, suggesting its potential as an anticancer agent (Romagnoli et al., 2011).
Synthesis and Biological Evaluation of Thiazole Derivatives :
- Thiazole derivatives, including 2-aminothiazoles, have been synthesized and evaluated for their antitumor and antifilarial properties. Some derivatives showed promising results against leukemia cells (Kumar et al., 1993).
Safety and Hazards
The safety information for 2-Anilino-4-(2-aminoethyl)thiazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary target of 2-Anilino-4-(2-aminoethyl)thiazole is the Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with TNIK by binding to its active site, thereby inhibiting its kinase activity. This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can potentially slow down the growth of cancer cells .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIBPVYYKEUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

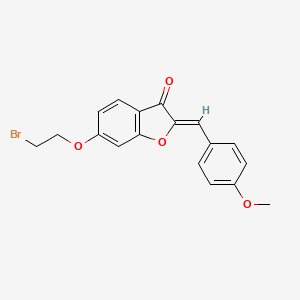
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2452712.png)

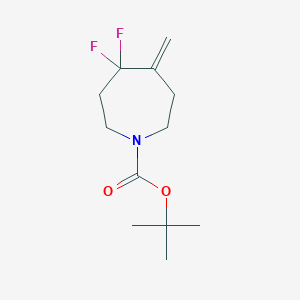
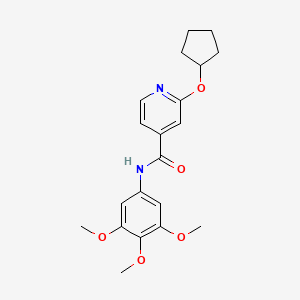
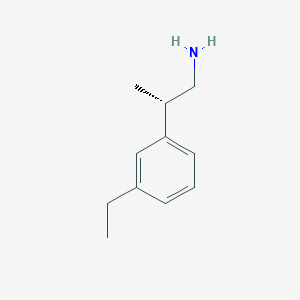

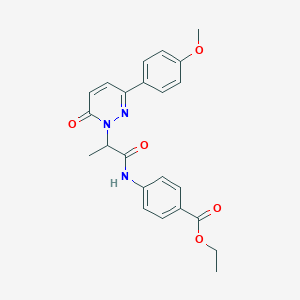
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)

![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)
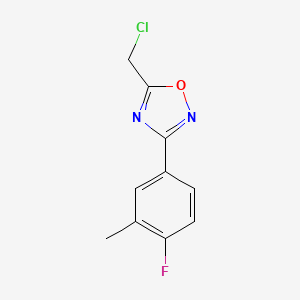
![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)